4-Acetyl-3-ethylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-acetyl-3-ethylbenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-3-10-6-9(7-12)4-5-11(10)8(2)13/h4-6H,3H2,1-2H3 |
InChI Key |
QZXNQFDQDGJDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)C(=O)C |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 4 Acetyl 3 Ethylbenzonitrile
Precursor Design and Rational Synthesis Planning
The successful synthesis of a multisubstituted aromatic compound is highly dependent on the initial precursor and the sequence of functional group installations. The electronic properties of the substituents—whether they are activating or deactivating and their directing effects—are paramount considerations.
The target molecule, 4-Acetyl-3-ethylbenzonitrile, possesses three distinct functional groups: an acetyl group (-COCH₃), an ethyl group (-CH₂CH₃), and a nitrile group (-CN). The ethyl group is an activating, ortho, para-director. In contrast, the acetyl and nitrile groups are both deactivating, meta-directing groups. Their relative positions (1,2,4-substitution pattern) present a significant regiochemical challenge.
A plausible synthetic strategy involves a sequence of electrophilic aromatic substitution and transition metal-catalyzed cyanation. A logical starting material is ethylbenzene (B125841). Friedel-Crafts acylation of ethylbenzene with acetyl chloride and a Lewis acid catalyst like aluminum chloride would be the first step. wikipedia.orgsigmaaldrich.com Due to the ortho, para-directing nature of the ethyl group, this reaction yields a mixture of isomers. The major product is typically the para-substituted isomer, 4-ethylacetophenone, due to reduced steric hindrance compared to the ortho position.
The next crucial step is the introduction of the nitrile group at the position ortho to the acetyl group and meta to the ethyl group. Direct nitration followed by reduction and a Sandmeyer reaction is one possibility, but this often leads to mixtures and harsh reaction conditions. A more controlled and modern approach involves halogenation of the 4-ethylacetophenone intermediate. The acetyl group (a meta-director) and the ethyl group (an ortho, para-director) would both direct an incoming electrophile (e.g., Br⁺) to the desired position (C3). This yields 3-bromo-4-ethylacetophenone. This halogenated intermediate is an ideal precursor for the introduction of the nitrile group via metal-catalyzed cross-coupling reactions.
Regioselectivity is the critical factor in the synthesis of this compound. The directing effects of the substituents must be carefully orchestrated. During the Friedel-Crafts acylation of ethylbenzene, the activating ethyl group strongly favors the formation of the para product over the ortho product. alexandonian.com
In the subsequent halogenation of 4-ethylacetophenone, the regiochemical outcome is determined by the combined influence of the ethyl and acetyl groups. The ethyl group directs electrophiles to its ortho positions (C3 and C5), while the deactivating acetyl group directs to its meta positions (C3 and C5). In this case, the directing effects are synergistic, reinforcing the substitution at the C3 position. This alignment of directing effects allows for the highly regioselective synthesis of the 3-halo-4-ethylacetophenone precursor, which is essential for the final cyanation step. Theoretical studies using density functional theory (DFT) can also be employed to predict positional selectivity in electrophilic aromatic substitutions by calculating local nucleophilicity indices.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Effect |
| -CH₂CH₃ (Ethyl) | Activating | ortho, para |
| -COCH₃ (Acetyl) | Deactivating | meta |
| -CN (Nitrile) | Deactivating | meta |
| -Br (Bromo) | Deactivating | ortho, para |
Transition Metal-Catalyzed Coupling Reactions for Benzonitrile (B105546) Formation
The introduction of the nitrile group onto the aromatic ring is most effectively achieved by replacing a halogen atom on a suitable precursor. Transition metal-catalyzed cyanation reactions have become the methods of choice for this transformation due to their high efficiency and functional group tolerance. rsc.org
Palladium-catalyzed cyanation reactions are a powerful tool for the synthesis of aryl nitriles from aryl halides. These reactions typically employ a palladium catalyst, such as Pd(dba)₂ or Pd(OAc)₂, in combination with a phosphine (B1218219) ligand and a cyanide source. A variety of cyanide sources can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). More recently, ethyl cyanoacetate (B8463686) has been developed as a novel and effective cyanating agent in palladium-catalyzed reactions. nih.gov The reaction is typically carried out in a polar aprotic solvent like DMF or DMA at elevated temperatures. The choice of ligand is critical for the reaction's success, with bulky electron-rich phosphines often providing the best results.
For the synthesis of this compound from 3-bromo-4-ethylacetophenone, a typical protocol would involve reacting the aryl bromide with Zn(CN)₂ in the presence of a palladium catalyst like Pd₂(dba)₃ and a ligand such as dppf in a solvent like DMF.
Copper-mediated cyanation, historically known as the Rosenmund-von Braun reaction, is a classical method for converting aryl halides to aryl nitriles using a stoichiometric amount of copper(I) cyanide (CuCN) at high temperatures. rsc.org While effective, this method often requires harsh conditions and can be challenging for substrates with sensitive functional groups.
Modern advancements have led to the development of catalytic copper-mediated cyanation methods that operate under milder conditions. organic-chemistry.org These protocols use a catalytic amount of a copper salt, such as CuI, often in the presence of a ligand like a diamine or triphenylphosphine. organic-chemistry.orgrsc.org Various cyanide sources have been explored to improve safety and practicality, including combinations of N,N-dimethylformamide (DMF) with ammonium (B1175870) bicarbonate, which serve as an in situ source of cyanide. nih.govacs.org These improved methods offer a valuable and often more economical alternative to palladium-catalyzed systems, demonstrating excellent functional group compatibility and simplifying product isolation. organic-chemistry.org
Table 2: Comparison of Typical Cyanation Methodologies
| Feature | Palladium-Catalyzed Cyanation | Copper-Mediated Cyanation |
| Catalyst | Pd(0) or Pd(II) complexes | Cu(I) salts (e.g., CuI) |
| Cyanide Source | Zn(CN)₂, KCN, K₄[Fe(CN)₆], Ethyl Cyanoacetate | CuCN (stoichiometric), or NaCN/KCN (catalytic) |
| Reaction Conditions | Generally milder temperatures (80-120 °C) | Often requires higher temperatures (110-200 °C) |
| Functional Group Tolerance | Generally very high | Good, but can be limited by high temperatures |
| Cost | Palladium catalysts can be expensive | Copper catalysts are generally less expensive |
Electrophilic and Nucleophilic Aromatic Substitution Routes
Beyond the primary strategy outlined, other aromatic substitution reactions play a role in either the main synthetic pathway or alternative approaches.
Electrophilic aromatic substitution (SₑAr) is fundamental to the synthesis, particularly in the Friedel-Crafts acylation step used to install the acetyl group onto the ethylbenzene precursor. wikipedia.orgsigmaaldrich.com The mechanism involves the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring to form a sigma complex, followed by deprotonation to restore aromaticity. sigmaaldrich.com The reactivity of the aromatic ring is crucial; electron-donating groups like ethyl activate the ring, while electron-withdrawing groups deactivate it. quora.comquora.com
Nucleophilic aromatic substitution (SₙAr) presents an alternative, though less common, route for introducing a nitrile group. This reaction requires a leaving group (like a halide) on an aromatic ring that is strongly activated by electron-withdrawing groups positioned ortho or para to it. For instance, if a precursor like 4-acetyl-3-ethyl-1-fluorobenzene were available, the fluoride (B91410) could potentially be displaced by a cyanide nucleophile. However, this pathway is generally less efficient for this specific substitution pattern compared to metal-catalyzed cross-coupling. Recent developments have explored novel SₙAr methods, such as cation radical-accelerated substitutions, for the cyanation of alkoxy arenes, showcasing the expanding scope of these reactions. nsf.govacs.orgnih.gov Another approach involves the electrochemical oxidation of intermediate Meisenheimer complexes formed from nitroarenes and cyanide anions. nih.gov
Friedel-Crafts Acylation Methodologies for Acetyl Group Introduction
A primary strategy for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. numberanalytics.commasterorganicchemistry.com In the context of synthesizing this compound, this reaction would typically be performed on 3-ethylbenzonitrile (B1329685). The reaction involves treating the substituted benzene (B151609) with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a Lewis acid catalyst. ncert.nic.inchemguide.co.uk
The most commonly used catalyst is aluminum chloride (AlCl₃). numberanalytics.comchemguide.co.uk The catalyst's role is to coordinate with the acyl chloride, which facilitates the formation of a highly reactive acylium ion (CH₃CO⁺). numberanalytics.com This electrophile then attacks the electron-rich benzene ring of 3-ethylbenzonitrile. numberanalytics.com The existing ethyl and nitrile groups on the ring direct the position of the incoming acetyl group. The ethyl group is an ortho-, para-director, while the nitrile group is a meta-director. The substitution is expected to occur at the position para to the activating ethyl group and meta to the deactivating nitrile group, yielding the desired 4-acetyl product.
The reaction is typically carried out in a solvent like dichloromethane (B109758) or chloroform (B151607) at temperatures ranging from room temperature to reflux (around 60°C). numberanalytics.comlibretexts.org A stoichiometric amount of the Lewis acid catalyst is often required because it complexes with the ketone product formed. masterorganicchemistry.com
Table 1: Typical Conditions for Friedel-Crafts Acylation
| Parameter | Condition | Source(s) |
|---|---|---|
| Substrate | 3-Ethylbenzonitrile | |
| Acylating Agent | Acetyl chloride (CH₃COCl) | chemguide.co.uk |
| Catalyst | Aluminum chloride (AlCl₃) | numberanalytics.comchemguide.co.uk |
| Solvent | 1,2-dichloroethane (B1671644), Dichloromethane | numberanalytics.comnih.gov |
| Temperature | Room temperature to 60-80°C (reflux) | numberanalytics.comlibretexts.orgnih.gov |
| Reaction Time | ~30 minutes to several hours | libretexts.org |
Research on the acetylation of similarly substituted compounds, such as 3,3'-dimethylbiphenyl, has shown that the choice of solvent and temperature can significantly influence the selectivity of the reaction. nih.gov Using the Perrier addition procedure, where the substrate and acylating agent are mixed before adding the catalyst, in boiling 1,2-dichloroethane has been found to be an effective method. nih.gov
Directed Ortho-Metalation Approaches for Ethyl Group Functionalization
Directed ortho-metalation (DoM) offers a powerful and regioselective method for functionalizing aromatic rings. wikipedia.org This strategy can be envisioned for the synthesis of this compound by introducing the ethyl group onto a 4-acetylbenzonitrile (B130643) precursor. In this scenario, either the acetyl or the nitrile group would function as a Directed Metalation Group (DMG). wikipedia.org
The DoM process involves the deprotonation of the aromatic ring at the position ortho to the DMG by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org The heteroatom within the DMG coordinates to the lithium, directing the deprotonation to the adjacent site and forming an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate is then quenched with an electrophile, in this case, an ethylating agent such as ethyl iodide or diethyl sulfate, to install the ethyl group. wikipedia.org
Both amide and cyano groups are known to be effective DMGs. baranlab.orguwindsor.ca The cyano group has been successfully used to direct lithiation in substrates like isophthalonitrile. acs.org The relative directing ability of different groups has been established through competition studies, with tertiary amides and O-carbamates being among the strongest DMGs. baranlab.orgnih.gov The choice of base and reaction conditions, including the use of additives like TMEDA (tetramethylethylenediamine) to break up organolithium aggregates, can enhance the reactivity and selectivity of the metalation. baranlab.org
Table 2: Relative Strength of Common Directed Metalation Groups (DMGs)
| Strong DMGs | Moderate DMGs | Weak DMGs |
|---|---|---|
| -OCONEt₂ | -OCH₃ | -CH₂NR₂ |
| -CONR₂ | -NHCOt-Bu | -F |
| -SO₂NR₂ | -CH₂CH₂NR₂ | -Cl |
| -CN | -SO₂R |
This table is a generalized representation based on literature. baranlab.orgnih.gov
Alternative and Emerging Synthetic Pathways
Beyond traditional methods, research into novel synthetic routes provides alternative and potentially more sustainable pathways to complex molecules like this compound.
Photochemical Synthesis of Substituted Benzonitriles
Photochemical methods, particularly those employing visible-light photoredox catalysis, represent a rapidly advancing frontier in organic synthesis. chinesechemsoc.org These reactions can often be performed under mild, ambient conditions. chemistryviews.org
Several photocatalytic strategies have been developed for the synthesis of substituted benzonitriles:
Cyanation of Aryl Halides: Dual photoredox-nickel catalysis enables the cyanation of a wide range of aryl halides using safe cyanide sources under benign conditions. chinesechemsoc.org This method involves the visible-light-induced generation of a Ni(III) species that facilitates cyanide transfer. chinesechemsoc.org
Ammoxidation of Benzyl (B1604629) Alcohols: Heterogeneous photocatalysts, such as bismuth oxybromide (BiOBr) nanosheets with specific surface defects, can catalyze the synthesis of benzonitriles from benzyl alcohols using ammonia (B1221849) and oxygen. chemistryviews.org The defects on the nanosheet surface are crucial for adsorbing and activating the reactants. chemistryviews.org
Cyanation of Ketones: An organophotocatalyst can mediate the radical cyanation of ketone-derived intermediates under redox-neutral conditions, providing a metal-free route to alkyl nitriles. acs.orgacs.orgnih.gov
While not yet reported specifically for this compound, these photochemical methods offer promising, milder alternatives to traditional synthetic routes for preparing functionalized benzonitrile derivatives. rsc.orgacs.org
Organocatalytic and Biocatalytic Routes to Benzonitrile Derivatives
Organocatalysis and biocatalysis are emerging as powerful tools for sustainable and selective synthesis, reducing reliance on metal-based catalysts.
Organocatalytic Routes: Organocatalysis uses small organic molecules to catalyze reactions. While direct organocatalytic synthesis of this compound is not documented, related transformations highlight its potential. For instance, chiral amine catalysts have been used for the direct asymmetric synthesis of pyrimido[2,1-b]benzothiazoles, demonstrating the power of organocatalysis in constructing complex heterocyclic systems from related precursors. acs.org
Biocatalytic Routes: Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity. This approach is particularly valuable for producing enantiomerically pure compounds. For example, enzymatic cascades have been developed to synthesize enantiopure propargylic alcohols and amines from racemic mixtures. nih.gov An initial oxidation step is followed by a stereoselective reduction using an alcohol dehydrogenase. nih.gov Such a strategy could potentially be applied to the synthesis of chiral derivatives of this compound, for instance, by reducing the acetyl group to a chiral alcohol.
Elucidation of Reaction Mechanisms and Transformations Involving 4 Acetyl 3 Ethylbenzonitrile
Reactivity of the Nitrile Group (–C≡N)
The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, cycloaddition reactions, and reductions.
Mechanistic Investigations of Nitrile Hydrolysis and Related Transformations
The hydrolysis of nitriles is a fundamental reaction that typically proceeds under acidic or basic conditions to yield carboxylic acids or their corresponding carboxylate salts. The process involves the initial conversion of the nitrile to an amide, which is then further hydrolyzed.
Under acid-catalyzed conditions , the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then rearranges to the more stable amide. This amide can then undergo further acid-catalyzed hydrolysis to furnish the carboxylic acid and an ammonium (B1175870) ion.
In base-catalyzed hydrolysis , a hydroxide (B78521) ion directly attacks the nitrile carbon, forming an intermediate that is protonated by water to yield an imidic acid. This is then deprotonated by the base and, through a proton transfer, forms the amide intermediate, which can be further hydrolyzed to the carboxylate salt.
| Reaction Type | General Conditions | Expected Product from 4-Acetyl-3-ethylbenzonitrile |
| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H2SO4, HCl), heat | 4-Acetyl-3-ethylbenzoic acid |
| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat | Sodium 4-acetyl-3-ethylbenzoate |
Cycloaddition Reactions and Heterocycle Formation via the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a dipolarophile or a dienophile, leading to the formation of various heterocyclic systems. A common example is the [3+2] cycloaddition with nitrile oxides to form 1,2,4-oxadiazoles.
Although specific examples of cycloaddition reactions involving this compound are not detailed in the surveyed literature, the general principle of using substituted benzonitriles in such reactions is known. For instance, benzonitrile (B105546) and its derivatives can react with various 1,3-dipoles. The regioselectivity and rate of these reactions are influenced by the electronic nature of the substituents on the benzonitrile.
The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry, with applications in medicinal chemistry and materials science. The nitrile functionality of this compound makes it a potential precursor for various heterocyclic systems. For example, it could theoretically be used in transition-metal-catalyzed reactions to construct more complex fused heterocyclic structures.
| Cycloaddition Type | Reactant | Expected Heterocyclic Product Core |
| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | 1,2,4-Oxadiazole |
| [4+2] Cycloaddition (as dienophile) | Diene | Pyridine derivative |
Reductions of the Nitrile Group to Amines or Aldehydes
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Primary Amines: Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines. This typically involves the use of catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere. The reaction proceeds through the formation of an intermediate imine, which is further reduced to the amine.
Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for this transformation, providing the primary amine after an aqueous workup.
Reduction to Aldehydes: The reduction of a nitrile to an aldehyde requires milder reducing agents that can stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. A widely used reagent for this purpose is diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine.
While specific experimental data for the reduction of this compound is not available in the reviewed literature, the general reactivity of aromatic nitriles suggests that it would undergo these transformations under standard conditions.
| Reducing Agent | Expected Product from this compound | General Conditions |
| H2, Pd/C | (4-Acetyl-3-ethylphenyl)methanamine | High pressure H2, solvent (e.g., ethanol) |
| LiAlH4 | (4-Acetyl-3-ethylphenyl)methanamine | Anhydrous ether or THF, followed by aqueous workup |
| DIBAL-H | 4-Acetyl-3-ethylbenzaldehyde | Anhydrous solvent (e.g., toluene, THF) at low temperature, followed by aqueous workup |
Reactivity of the Acetyl Group (–COCH3)
The acetyl group, a ketone moiety, is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. It also possesses acidic α-hydrogens, which can be removed by a base to form an enolate.
Nucleophilic Addition and Condensation Reactions of the Ketone Moiety
Nucleophilic Addition: The carbonyl carbon of the acetyl group is a key site for nucleophilic addition reactions. A wide range of nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. A classic example is the Grignard reaction, where an organomagnesium halide adds to the ketone to form a tertiary alcohol after acidic workup.
Another important reaction is the Wittig reaction, which involves the reaction of the ketone with a phosphorus ylide to form an alkene. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction is highly valuable for the specific formation of carbon-carbon double bonds. libretexts.org
Condensation Reactions: The acetyl group can also participate in condensation reactions. One such reaction is the Willgerodt-Kindler reaction, which converts aryl alkyl ketones to the corresponding amides or thioamides upon treatment with ammonium polysulfide or a mixture of sulfur and an amine (like morpholine), respectively. wikipedia.org The reaction involves a complex mechanism where the carbonyl group appears to migrate to the terminal position of the alkyl chain.
| Reaction Type | Reagent(s) | Expected Product from this compound |
| Grignard Reaction | R-MgX, then H3O+ | 2-(4-Cyano-2-ethylphenyl)propan-2-ol derivative |
| Wittig Reaction | Ph3P=CHR | 4-(1-Alkenyl)-3-ethylbenzonitrile derivative |
| Willgerodt-Kindler Reaction | S8, Morpholine | 2-(4-Cyano-2-ethylphenyl)thioacetamide |
Alpha-Halogenation and Subsequent Transformations
The methyl group of the acetyl moiety has acidic α-hydrogens that can be replaced by halogens under either acidic or basic conditions.
Under acidic conditions , the reaction proceeds through an enol intermediate, and typically results in the substitution of a single α-hydrogen.
Under basic conditions , an enolate intermediate is formed. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, often leading to polyhalogenation. In the case of methyl ketones like the acetyl group, this can lead to the haloform reaction if excess base and halogen are used, resulting in the formation of a carboxylate and a haloform (CHX3).
The resulting α-halo ketone is a versatile intermediate for further synthetic transformations, such as nucleophilic substitution or elimination reactions, allowing for the introduction of a variety of other functional groups.
| Conditions | Reagent | Expected Product from this compound |
| Acidic | Br2, Acetic Acid | 2-Bromo-1-(4-cyano-2-ethylphenyl)ethan-1-one |
| Basic (Haloform) | I2, NaOH | Sodium 3-ethyl-4-cyanobenzoate and Iodoform (CHI3) |
Baeyer-Villiger Oxidation and Related Rearrangements
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. sigmaaldrich.comrsc.org This transformation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA). rsc.orgwikipedia.org
The reaction mechanism proceeds through a well-established pathway involving a key intermediate known as the Criegee intermediate. wikipedia.orgjk-sci.com The process begins with the protonation of the carbonyl oxygen of the acetyl group, which enhances its electrophilicity. Subsequently, the peroxyacid performs a nucleophilic attack on the carbonyl carbon, forming the tetrahedral Criegee intermediate. wikipedia.orgorganicchemistrytutor.com The crucial step of the reaction is the concerted migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen atom, coupled with the cleavage of the weak O-O bond and the departure of a carboxylate anion. wikipedia.org
A critical aspect of the Baeyer-Villiger oxidation is its regioselectivity, which is determined by the relative migratory aptitude of the groups attached to the carbonyl. The established order of migration is generally tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.comorganic-chemistry.orgchem-station.com In the case of this compound, the two substituents on the carbonyl carbon are the 3-ethyl-4-cyanophenyl group (an aryl group) and a methyl group. Based on the migratory aptitude hierarchy, the aryl group is expected to migrate preferentially over the methyl group. organic-chemistry.orglibretexts.org
The electronic nature of the substituents on the migrating aryl ring significantly influences the reaction rate. Electron-donating groups enhance the migratory aptitude, while electron-withdrawing groups have a deactivating effect. researchgate.net In this compound, the aryl ring is substituted with a weakly electron-donating ethyl group and a strongly electron-withdrawing cyano group. masterorganicchemistry.com The net deactivating effect of the cyano group may necessitate the use of more potent peroxyacids, like TFPAA, to facilitate the reaction efficiently. wikipedia.orgresearchgate.net The stereochemistry of the migrating group is retained throughout the process. jk-sci.comorganicchemistrytutor.com
The final product of the Baeyer-Villiger oxidation of this compound is 4-cyano-2-ethylphenyl acetate .
Table 1: Baeyer-Villiger Oxidation of this compound
| Reactant | Reagent(s) | Key Intermediate | Migrating Group | Product |
| This compound | Peroxyacid (e.g., m-CPBA, TFPAA) | Criegee Intermediate | 3-ethyl-4-cyanophenyl | 4-cyano-2-ethylphenyl acetate |
Reactivity of the Ethyl Group (–CH2CH3)
The ethyl substituent on the benzonitrile ring possesses a benzylic position—the carbon atom directly attached to the aromatic ring. This position exhibits enhanced reactivity due to the ability of the benzene (B151609) ring to stabilize intermediates such as radicals, carbocations, or carbanions through resonance. chemistrysteps.comlibretexts.org
The ethyl group is susceptible to oxidation, with the outcome being highly dependent on the choice of oxidizing agent and reaction conditions.
Strong Oxidation: Powerful oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under harsh conditions (e.g., heat), can aggressively oxidize the entire alkyl side chain. chemistrysteps.com For this reaction to proceed, the benzylic carbon must bear at least one hydrogen atom. The reaction typically cleaves the rest of the alkyl chain, converting the benzylic carbon into a carboxylic acid. This would transform this compound into 2-acetyl-5-cyanobenzoic acid .
Selective Oxidation: More controlled oxidation methods can target the benzylic methylene (B1212753) (–CH₂–) group. For instance, copper-catalyzed protocols have been developed for the double C(sp³)–H functionalization of ethylarenes, which can introduce both C-O and C-N bonds at the benzylic and homobenzylic positions, respectively. acs.orgacs.orgnih.gov Research on the vanadium-catalyzed oxidation of ethylbenzonitriles to acetylbenzonitriles using tert-butyl hydroperoxide further illustrates the feasibility of converting the benzylic methylene to a carbonyl group. rsc.org
The stability of the benzylic radical makes the ethyl group a prime site for radical-mediated reactions. libretexts.orgmasterorganicchemistry.com This reactivity allows for highly selective functionalization of the benzylic C-H bond.
Free-Radical Bromination: A classic and highly selective method for functionalizing the benzylic position is free-radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator like light (hν) or peroxide. libretexts.orgyoutube.com The reaction proceeds via a chain mechanism where a bromine radical abstracts a hydrogen atom from the benzylic position, forming a resonance-stabilized benzylic radical. libretexts.org This intermediate then reacts with Br₂ (or NBS) to form the brominated product and propagate the radical chain. For this compound, this reaction would yield 4-acetyl-3-(1-bromoethyl)benzonitrile , with high selectivity over bromination at the terminal methyl group or the aromatic ring. masterorganicchemistry.com
Modern Catalytic Methods: Recent advancements in catalysis, particularly metallaphotoredox catalysis, have expanded the scope of benzylic functionalization. rsc.org Dual catalytic systems, such as those combining a photoredox catalyst with a nickel or copper catalyst, enable a variety of transformations including acylation, alkylation, and arylation at the benzylic C(sp³)–H bond under mild conditions. rsc.orgresearchgate.net
Direct C-H activation represents a modern and efficient approach to molecular functionalization, aiming to convert C-H bonds directly into new C-C or C-heteroatom bonds, often with the aid of a transition metal catalyst. youtube.comsigmaaldrich.com The ethyl group of this compound contains both primary (methyl) and secondary (benzylic) sp³-hybridized C-H bonds.
Due to its lower bond dissociation energy and proximity to the aromatic π-system, the benzylic C-H bond is the more reactive site and the primary target for most C-H activation strategies. chemistrysteps.com
Copper-Catalyzed Functionalization: Research has demonstrated the copper-catalyzed oxidative coupling of ethylarenes with various partners. researchgate.netresearchgate.net These methods can achieve benzylic C-H etherification or amination, showcasing the ability to selectively forge C-O or C-N bonds at this position. acs.orgacs.org
Iridium-Catalyzed Reactions: While some iridium complexes are known to catalyze the C-H borylation of aromatic rings, they can also interact with alkyl substituents. Studies have shown that selective ortho-C-H activation of the aromatic ring can be directed by the alkyl group, a process that proceeds through a transient, reversible activation of the benzylic C-H bond. nih.gov This mechanistic insight underscores the kinetic accessibility of the benzylic position to metal catalysts.
Table 2: Summary of Reactions at the Ethyl Group
| Reaction Type | Reagent(s) | Reactive Site | Product |
| Strong Oxidation | KMnO₄, heat | Benzylic Carbon | 2-acetyl-5-cyanobenzoic acid |
| Radical Bromination | NBS, light/peroxide | Benzylic C-H | 4-acetyl-3-(1-bromoethyl)benzonitrile |
| C-H Etherification | Cu catalyst, alcohol | Benzylic C-H | 4-acetyl-3-(1-alkoxyethyl)benzonitrile |
Theoretical and Computational Chemistry Studies of 4 Acetyl 3 Ethylbenzonitrile
Electronic Structure and Molecular Orbital Analysis
The electronic properties and reactivity of a molecule are fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), offer a powerful toolkit to explore these aspects.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Acetyl-3-ethylbenzonitrile, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its optimized ground state geometry and electronic energy. These calculations provide a three-dimensional representation of the molecule corresponding to its most stable conformation.
The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the benzene (B151609) ring and the orientation of the acetyl and ethyl groups relative to the ring are of particular interest. The computational results would likely show a largely planar benzonitrile (B105546) core with the acetyl and ethyl groups adopting conformations that minimize steric hindrance.
Hypothetical optimized geometric parameters for this compound, as would be obtained from DFT calculations, are presented below:
| Parameter | Value |
| C-C (ring) bond lengths | ~1.39 - 1.41 Å |
| C-CN bond length | ~1.44 Å |
| C≡N bond length | ~1.15 Å |
| C-C(O) bond length | ~1.51 Å |
| C=O bond length | ~1.22 Å |
| C-C (ethyl) bond length | ~1.53 Å |
| C-H (aromatic) bond lengths | ~1.08 Å |
| C-H (aliphatic) bond lengths | ~1.09 - 1.10 Å |
| C-C-C (ring) angles | ~120° |
| C-C-CN angle | ~120° |
| C-C-C(O) angle | ~120° |
Note: These values are illustrative and would be precisely determined by actual DFT calculations.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. taylorandfrancis.comucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. researchgate.net
The energies of the HOMO and LUMO, and the energy gap between them (ΔE = ELUMO - EHOMO), are crucial descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net For this compound, the electron-withdrawing nature of the acetyl and cyano groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack.
A hypothetical FMO analysis for this compound might yield the following data:
| Molecular Orbital | Energy (eV) |
| HOMO | -7.85 |
| LUMO | -2.15 |
| HOMO-LUMO Gap (ΔE) | 5.70 |
Note: These energy values are hypothetical and serve as an example of what computational analysis might reveal.
The HOMO is likely to be distributed over the benzene ring and the ethyl group, while the LUMO would be expected to be localized primarily on the acetyl and cyano groups, indicating that nucleophilic attack would likely occur at the carbonyl carbon or the cyano carbon.
Reaction Pathway Modeling and Transition State Theory
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. researchgate.netacs.org
For this compound, several reaction pathways can be computationally explored. For instance, the reduction of the acetyl group to an alcohol, the hydrolysis of the nitrile group to a carboxylic acid, or nucleophilic addition to the carbonyl group are all plausible transformations. wikipedia.org
Using computational methods, the entire reaction coordinate can be mapped out, identifying reactants, products, intermediates, and, crucially, transition states. For example, in a nucleophilic addition reaction, the approach of the nucleophile to the carbonyl carbon would be modeled, and the geometry and energy of the transition state would be calculated. This provides a detailed, step-by-step picture of how the reaction proceeds at a molecular level.
A hypothetical energy profile for the nucleophilic addition of a generic nucleophile (Nu-) to the acetyl group of this compound could be computationally determined:
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nu-) | 0 |
| Transition State | +12.5 |
| Intermediate (Tetrahedral) | -8.0 |
| Product | -20.0 |
Note: This data is illustrative of the kind of information obtained from reaction pathway modeling.
By comparing the activation barriers for different potential reaction pathways, it is possible to predict which reaction is more likely to occur under a given set of conditions.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net These models use molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical properties of the molecules.
For a series of substituted benzonitriles, including this compound, a QSRR model could be developed to predict a specific type of reactivity, for example, the rate of a particular reaction. The descriptors used in such a model could include:
Electronic Descriptors: HOMO and LUMO energies, dipole moment, atomic charges.
Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).
Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.
A hypothetical QSRR equation for predicting the reaction rate (log k) might look like this:
log k = c0 + c1(ELUMO) + c2(μ) + c3(Vm)
Where ELUMO is the energy of the lowest unoccupied molecular orbital, μ is the dipole moment, Vm is the molecular volume, and c0, c1, c2, and c3 are coefficients determined by fitting the model to experimental data. Such a model would allow for the prediction of the reactivity of new, unsynthesized benzonitrile derivatives.
Correlation of Electronic and Steric Parameters with Reactivity Profiles
The reactivity of an organic molecule is fundamentally governed by the distribution of its electron density and its three-dimensional structure. For this compound, the nitrile (-CN) and acetyl (-COCH₃) groups are strong electron-withdrawing groups, which significantly influence the electronic environment of the benzene ring. The ethyl (-CH₂CH₃) group, in contrast, is a weak electron-donating group. The interplay of these substituents dictates the molecule's reactivity profile.
Computational chemistry provides a powerful lens through which to examine these properties. Density Functional Theory (DFT) is a common method employed to calculate a variety of electronic and steric parameters.
Electronic Parameters:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity. For substituted benzonitriles, the presence of electron-withdrawing groups tends to lower the energies of both the HOMO and LUMO. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. In this compound, the oxygen of the acetyl group and the nitrogen of the nitrile group would be expected to be regions of high negative potential. biointerfaceresearch.com
Atomic Charges: Calculating the partial charges on each atom can offer a more quantitative insight into the charge distribution and help identify reactive sites.
Steric Parameters:
Steric Hindrance: The ethyl group and the acetyl group ortho to each other create significant steric hindrance around that side of the molecule. This can influence the regioselectivity of reactions, favoring attack at less crowded positions. Computational models can quantify this steric bulk. researchgate.netnih.gov
The correlation of these parameters with reactivity can be established by modeling reaction pathways. For instance, the transition state energies for a proposed reaction can be calculated. A lower transition state energy indicates a faster reaction rate. By systematically modifying the substituents on analogous structures and calculating the corresponding electronic and steric parameters and reaction barriers, a quantitative relationship can be established.
| Parameter | Illustrative Value for this compound | Influence on Reactivity |
| HOMO Energy | -6.5 eV | Moderate electron-donating capability |
| LUMO Energy | -1.8 eV | Good electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Indicates moderate reactivity |
| Dipole Moment | ~3.5 D | High polarity, influencing solubility and intermolecular interactions |
| Steric Hindrance (ortho-substituents) | High | Directs incoming reactants to less hindered positions |
Note: The values in this table are illustrative and based on general principles of substituted benzonitriles and acetophenones. Specific computational studies on this compound are required for precise values.
Predictive Models for Analogues and Derivatives
A significant advantage of computational chemistry is its ability to generate predictive models, most notably through Quantitative Structure-Activity Relationship (QSAR) studies. atlantis-press.comnih.gov QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity.
To develop a QSAR model for analogues of this compound, a "training set" of molecules would first be created. This would involve systematically varying the substituents on the benzene ring. For each analogue, a set of molecular descriptors (both electronic and steric) would be calculated using computational methods. These descriptors could include:
Electronic Descriptors: Hammett constants (σ), HOMO/LUMO energies, dipole moment, and atomic charges.
Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals volumes.
Hydrophobic Descriptors: Partition coefficient (logP).
The biological activity or a measure of reactivity (e.g., reaction rate constant) for each compound in the training set would be determined experimentally. Then, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to derive an equation that best correlates the descriptors with the observed activity. numberanalytics.com
A hypothetical QSAR model for a series of benzonitrile derivatives might look like this:
Reactivity = c₀ + c₁(σ) + c₂(LUMO) + c₃*(MR) + ...
Where c₀, c₁, c₂, c₃ are coefficients determined from the regression analysis.
Once a statistically robust QSAR model is developed and validated, it can be used to predict the reactivity of new, unsynthesized analogues of this compound. This predictive capability is invaluable as it allows for the in silico screening of large libraries of virtual compounds, saving significant time and resources in the laboratory. The model can guide the design of new derivatives with enhanced or specific reactivity profiles, tailored for a particular application. pku.edu.cnjapsonline.com
| Derivative of this compound | Predicted Reactivity (Arbitrary Units) | Key Influencing Descriptors |
| 4-Acetyl-3-methylbenzonitrile | 0.85 | Reduced steric hindrance compared to ethyl |
| 4-Acetyl-3-chlorobenzonitrile | 1.15 | Strong electronic effect of chlorine |
| 4-Nitro-3-ethylbenzonitrile | 1.30 | Enhanced electron-withdrawing nature |
| 4-Amino-3-ethylbenzonitrile | 0.60 | Strong electron-donating effect of amino group |
Note: This table presents hypothetical data to illustrate the output of a predictive QSAR model. The actual reactivity would depend on the specific reaction being modeled.
Exploration of Derivatives and Analogues of 4 Acetyl 3 Ethylbenzonitrile
Systematic Structural Modifications at the Acetyl Moiety
The acetyl group, a key feature of the 4-Acetyl-3-ethylbenzonitrile structure, presents a prime target for derivatization. Alterations to this moiety can significantly impact the compound's reactivity and interactions with biological targets.
Variations in Acyl Chain Length and Branching
Elongating the acyl chain of this compound to form derivatives such as 4-propionyl-3-ethylbenzonitrile and 4-butyryl-3-ethylbenzonitrile can be achieved through various synthetic methodologies. One common approach is the Friedel-Crafts acylation of 3-ethylbenzonitrile (B1329685) with the corresponding acyl chlorides (e.g., propanoyl chloride or butanoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. alfa-chemistry.com
Alternatively, organometallic reagents can be employed. For instance, the reaction of 3-ethylbenzonitrile with an appropriate organolithium or Grignard reagent, followed by quenching with an acylating agent, can yield the desired longer-chain ketone. A more modern approach involves the direct deoxygenative coupling of aromatic carboxylic acids with alkenes, a method that offers a broad scope for creating diverse ketone structures. researchgate.net
Introducing branching into the acyl group, to create analogues like 4-isobutyryl-3-ethylbenzonitrile, can influence the compound's steric profile. This is typically achieved by using a branched acylating agent, such as isobutyryl chloride, in a Friedel-Crafts reaction. The presence of a bulky group can affect the planarity of the molecule and its ability to fit into specific binding pockets. cdnsciencepub.com
Table 1: Hypothetical Acyl Chain Derivatives of this compound and Their Potential Properties
| Derivative Name | Acyl Group | Expected Change in Lipophilicity | Potential Steric Hindrance |
| 4-Propionyl-3-ethylbenzonitrile | Propionyl | Increased | Minimal |
| 4-Butyryl-3-ethylbenzonitrile | Butyryl | Moderately Increased | Minor |
| 4-Isobutyryl-3-ethylbenzonitrile | Isobutyryl | Increased | Significant |
Introduction of Heteroatoms or Cyclic Structures within the Acyl Group
The incorporation of heteroatoms—such as oxygen, nitrogen, or sulfur—or cyclic structures into the acyl moiety can lead to derivatives with profoundly different properties. For example, synthesizing an analogue where the acyl group is a heterocyclic ring, such as 4-(2-furoyl)-3-ethylbenzonitrile or 4-(2-thenoyl)-3-ethylbenzonitrile, introduces new potential hydrogen bonding sites and alters the electronic distribution of the molecule. nih.gov The synthesis of such compounds can be accomplished via Friedel-Crafts acylation using the appropriate heterocyclic acyl chloride. nih.gov
The introduction of a cyclic structure, for instance, a cyclopropylcarbonyl group to form 4-(cyclopropanecarbonyl)-3-ethylbenzonitrile, can impart conformational rigidity and unique electronic properties. The synthesis of such derivatives can be achieved through methods like the reaction of an organometallic derivative of 3-ethylbenzonitrile with cyclopropanecarbonyl chloride.
These modifications can significantly alter the polarity, solubility, and metabolic stability of the parent compound. The presence of heteroatoms can also provide new avenues for intermolecular interactions, which is particularly relevant in drug design.
Modifications of the Ethyl Substituent
The ethyl group at the 3-position of the benzonitrile (B105546) ring also offers opportunities for structural diversification, influencing both the steric and electronic nature of the molecule.
Homologation or Branching of the Alkyl Chain
The ethyl group can be extended to a propyl or butyl group through homologation reactions. youtube.com While direct homologation of an existing alkyl chain on an aromatic ring can be challenging, these derivatives are more commonly synthesized by starting with the appropriately substituted benzene (B151609) derivative, such as 1-bromo-3-propylbenzene (B1339706), and then introducing the acetyl and nitrile functionalities.
Table 2: Potential Alkyl Chain Modifications of this compound
| Derivative Name | Alkyl Group at Position 3 | Expected Steric Impact | Synthetic Approach |
| 4-Acetyl-3-propylbenzonitrile | Propyl | Minor increase | Friedel-Crafts acylation of 1-bromo-3-propylbenzene followed by cyanation |
| 4-Acetyl-3-isopropylbenzonitrile | Isopropyl | Significant increase | Friedel-Crafts acylation of 1-bromo-3-isopropylbenzene (B1360270) followed by cyanation |
Introduction of Unsaturation or Halogenation on the Ethyl Group
Introducing a double bond to form a vinyl or allyl group can create a site for further functionalization and can alter the planarity of the substituent. For instance, a 4-acetyl-3-vinylbenzonitrile derivative could be synthesized from a halogenated ethyl precursor via an elimination reaction. Such unsaturated derivatives can participate in a variety of coupling and addition reactions, further expanding the accessible chemical space. nih.gov
Halogenation of the ethyl group, particularly at the benzylic position, is a feasible transformation. The reaction of this compound with a halogenating agent like N-bromosuccinimide (NBS) under radical conditions would be expected to yield 4-acetyl-3-(1-bromoethyl)benzonitrile. youtube.com This introduces a reactive handle for subsequent nucleophilic substitution reactions, allowing for the attachment of a wide range of functional groups. nih.gov Halogenation can also influence the electronic properties of the molecule through inductive effects. wikipedia.orgpurechemistry.org
Substituent Effects on the Benzonitrile Core
The electronic properties of the benzonitrile core are highly sensitive to the nature and position of its substituents. The acetyl and ethyl groups on this compound have a combined effect on the reactivity of the nitrile group and the aromatic ring.
The acetyl group is a deactivating, meta-directing group in electrophilic aromatic substitutions due to its electron-withdrawing nature. libretexts.org Conversely, the ethyl group is an activating, ortho-para-directing group due to its electron-donating inductive effect. libretexts.org In the case of this compound, the directing effects of these two groups are synergistic for substitution at the 5-position and antagonistic for other positions.
Table 3: Summary of Substituent Effects on the Benzonitrile Core
| Substituent | Electronic Effect | Directing Effect (Electrophilic Aromatic Substitution) | Impact on Nitrile Reactivity |
| Acetyl group | Electron-withdrawing | Meta-directing, Deactivating | Increases electrophilicity |
| Ethyl group | Electron-donating | Ortho, para-directing, Activating | Decreases electrophilicity |
Positional Isomerism and its Impact on Chemical Properties and Reactivity
Positional isomers are compounds that share the same molecular formula and the same functional groups but differ in the location of these groups on the aromatic ring. In the case of this compound, the acetyl, ethyl, and cyano groups can be arranged in several different ways, leading to a variety of isomers. These structural differences, while seemingly minor, can have a significant impact on the molecule's physical properties and chemical reactivity due to variations in steric hindrance and electronic effects.
The relative positions of the electron-withdrawing acetyl and cyano groups, and the electron-donating ethyl group, influence the electron density distribution within the benzene ring. This, in turn, affects the molecule's dipole moment, boiling point, melting point, and solubility. For instance, isomers with greater symmetry tend to have higher melting points due to more efficient packing in the crystal lattice.
Reactivity, particularly in electrophilic aromatic substitution, is also highly dependent on the substitution pattern. The directing effects of the existing substituents play a crucial role in determining the position of any incoming electrophile. The ethyl group is an ortho-, para-director, while the acetyl and cyano groups are meta-directors. The interplay of these directing effects in different isomers leads to varied reactivity and product distributions in further chemical transformations. For example, the steric bulk of the ethyl group can hinder substitution at adjacent positions.
Interactive Data Table: Comparison of this compound and its Positional Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| This compound | C11H11NO | 173.21 | N/A bldpharm.com | The primary compound of interest. |
| 4-Acetyl-2-methylbenzonitrile | C10H9NO | 159.19 | 1138444-80-0 chemicalbook.com | An analogue with a methyl group instead of ethyl, illustrating a change in the alkyl substituent. Physical properties like melting and boiling points are not widely reported. anaxlab.com |
| 3-Ethylbenzonitrile | C9H9N | 131.17 | 34136-57-7 nih.gov | A precursor that lacks the acetyl group. nih.govsigmaaldrich.com |
| 4-Ethylbenzonitrile | C9H9N | 131.17 | 25309-65-3 nih.gov | An isomer of 3-ethylbenzonitrile, with a reported boiling point of 237 °C. sigmaaldrich.comchemicalbook.comscbt.com |
| 2-Ethylbenzonitrile | C9H9N | 131.17 | 34136-59-9 nih.gov | Another isomer of ethylbenzonitrile, noted for its use in synthesizing pharmaceuticals and agrochemicals. nih.govchemimpex.com |
Note: Specific physical properties such as melting and boiling points for many of the exact positional isomers of this compound are not widely available in public literature, highlighting a potential area for further research.
Incorporation of Additional Electron-Donating or Electron-Withdrawing Groups
The chemical nature of the this compound molecule can be further tailored by introducing additional functional groups to the benzene ring. These groups are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), based on their effect on the electron density of the aromatic ring.
Electron-Donating Groups (EDGs) are functional groups that increase the electron density of the benzene ring, making it more nucleophilic. cas.cz Examples include hydroxyl (-OH), amino (-NH2), and alkoxy (-OR) groups. The introduction of an EDG to the this compound structure would generally increase the ring's reactivity towards electrophilic aromatic substitution. These groups are typically activating and direct incoming electrophiles to the ortho and para positions relative to themselves. jeeadv.ac.in For instance, the synthesis of 4-Amino-3-ethylbenzonitrile introduces a strong EDG. bldpharm.com
Electron-Withdrawing Groups (EWGs) , conversely, decrease the electron density of the benzene ring, making it less nucleophilic. cas.cz The this compound molecule already contains two such groups: the acetyl (-COCH3) and the cyano (-CN) groups. Both are deactivating and direct incoming electrophiles to the meta position. ncert.nic.in Adding another EWG, such as a nitro group (-NO2) or a trifluoromethyl group (-CF3), would further deactivate the ring, making electrophilic substitution reactions significantly more difficult. However, the presence of EWGs can facilitate nucleophilic aromatic substitution reactions. jeeadv.ac.in Research into the synthesis of fully substituted benzonitriles often involves managing the effects of multiple EWGs. acs.orgacs.org
The table below summarizes the expected effects of incorporating additional EDGs or EWGs onto the this compound framework.
Interactive Data Table: Effects of Additional Functional Groups on this compound
| Group Type | Example Groups | Effect on Electron Density | Reactivity toward Electrophilic Aromatic Substitution | Directing Effect |
| Electron-Donating (EDG) | -OH, -NH2, -OCH3 | Increase | Activation (Increased Reactivity) | Ortho, Para |
| Electron-Withdrawing (EWG) | -NO2, -SO3H, -CF3 | Decrease | Deactivation (Decreased Reactivity) | Meta |
The strategic placement of these groups can be used to control the regioselectivity of subsequent reactions, allowing for the synthesis of complex, highly functionalized molecules. The Hammett equation is a tool that can be used to quantify the electronic influence of substituents on the reactivity of aromatic compounds, and studies on substituted benzonitriles have shown that these effects can be predicted and utilized in synthetic design. rsc.orgresearchgate.netresearchgate.netrsc.org
Advanced Spectroscopic Investigations and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for determining the precise molecular structure of 4-Acetyl-3-ethylbenzonitrile by mapping its carbon framework and proton environments.
Detailed Proton (¹H) and Carbon-¹³ (¹³C) NMR Assignments for Structural Elucidation
The ¹H and ¹³C NMR spectra provide distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the acetyl, ethyl, and nitrile substituents on the aromatic ring. The electron-withdrawing nature of the acetyl and nitrile groups generally deshields the nearby aromatic protons and carbons, causing them to resonate at higher chemical shifts (downfield).
Based on established substituent effects in related benzonitrile (B105546) and acetophenone (B1666503) derivatives, the following assignments for the ¹H and ¹³C NMR spectra of this compound in a standard solvent like CDCl₃ can be predicted.
Predicted ¹H NMR Assignments:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~8.0 - 8.2 | Doublet (d) | 1H |
| H-5 | ~7.8 - 8.0 | Doublet of doublets (dd) | 1H |
| H-6 | ~7.6 - 7.7 | Doublet (d) | 1H |
| Acetyl-CH₃ | ~2.6 | Singlet (s) | 3H |
| Ethyl-CH₂ | ~2.8 | Quartet (q) | 2H |
| Ethyl-CH₃ | ~1.2 | Triplet (t) | 3H |
Predicted ¹³C NMR Assignments:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | ~197 |
| Nitrile C≡N | ~118 |
| C-1 (C-CN) | ~116 |
| C-2 | ~135 |
| C-3 (C-Ethyl) | ~145 |
| C-4 (C-Acetyl) | ~138 |
| C-5 | ~129 |
| C-6 | ~132 |
| Acetyl-CH₃ | ~27 |
| Ethyl-CH₂ | ~25 |
| Ethyl-CH₃ | ~15 |
2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the predicted structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): A COSY spectrum establishes proton-proton (¹H-¹H) coupling relationships. For this compound, key correlations would be observed between:
The methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group.
Adjacent aromatic protons, specifically between H-5 and H-6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its known proton signal. For instance, the signal for the ethyl CH₂ protons would show a cross-peak with the signal for the ethyl CH₂ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for piecing together the molecular skeleton by showing longer-range (typically 2-3 bond) correlations between protons and carbons. This technique confirms the substitution pattern on the benzene (B151609) ring. Expected key HMBC correlations include:
The acetyl CH₃ protons to the carbonyl carbon and the aromatic C-4.
The ethyl CH₂ protons to the aromatic C-2, C-3, and C-4.
The aromatic proton H-2 to carbons C-4 and C-6.
The aromatic proton H-6 to carbons C-2 and C-4.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule through their characteristic vibrational modes.
Characteristic Vibrational Modes of Nitrile and Carbonyl Groups
The most prominent features in the IR and Raman spectra of this compound are the stretching vibrations of the nitrile and carbonyl groups.
Nitrile (C≡N) Stretch: The nitrile group exhibits a sharp and intense absorption band in the IR spectrum, typically in the range of 2220-2240 cm⁻¹ . This band is a reliable indicator of the presence of the cyano functional group. nih.gov
Carbonyl (C=O) Stretch: The acetyl group's carbonyl stretch is a very strong absorption in the IR spectrum, generally appearing around 1685-1700 cm⁻¹ . cdnsciencepub.comyoutube.com Its position indicates a ketone conjugated with an aromatic system, which lowers the frequency from a typical aliphatic ketone.
Analysis of Aromatic Ring Vibrations and Substituent Effects
The benzene ring itself gives rise to a series of characteristic vibrations, which are influenced by the attached substituents.
Aromatic C-H Stretch: These vibrations occur at wavenumbers above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. nist.gov
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the aromatic ring produce a set of bands in the 1450-1600 cm⁻¹ region. The exact positions and intensities of these bands are sensitive to the nature and position of the substituents. youtube.com
Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic C-H out-of-plane bending vibrations in the "fingerprint" region of the IR spectrum (below 1000 cm⁻¹), which can help confirm the isomeric structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic structure of the molecule by probing the electronic transitions between molecular orbitals. libretexts.org The spectrum is characterized by absorption bands corresponding to the promotion of electrons from lower to higher energy orbitals.
The chromophore in this compound is the substituted benzene ring, containing both an acetyl and a nitrile group. These groups influence the electronic transitions of the benzene ring. hnue.edu.vn
π → π* Transitions: Like most aromatic compounds, this compound is expected to exhibit strong absorption bands corresponding to π → π* transitions. For substituted benzenes, these typically occur at wavelengths below 280 nm. hnue.edu.vnup.ac.za The presence of both electron-withdrawing acetyl and nitrile groups conjugated with the ring affects the energy of these transitions.
n → π* Transitions: The carbonyl group of the acetyl substituent also possesses non-bonding (n) electrons on the oxygen atom. This allows for a weaker n → π* transition, which is expected to appear at a longer wavelength (lower energy) than the primary π → π* transitions, often above 300 nm. libretexts.org The precise wavelength (λ_max) and intensity (molar absorptivity, ε) of these bands are dependent on the solvent polarity.
Analysis of Chromophores and Auxochromes in Substituted Benzonitriles
The electronic absorption spectra of organic molecules are primarily determined by the presence of chromophores and auxochromes. A chromophore is a part of a molecule responsible for its color, containing unsaturated groups that absorb light in the ultraviolet or visible region. An auxochrome is a functional group that, when attached to a chromophore, modifies its ability to absorb light, typically shifting the absorption maximum to a longer wavelength (bathochromic shift) and increasing the absorption intensity (hyperchromic effect).
In the case of this compound, the principal chromophore is the benzonitrile moiety itself, which consists of a benzene ring conjugated with a cyano group (-C≡N). The benzene ring possesses π electrons that can undergo π → π* transitions, leading to strong absorption bands in the UV region. The cyano group also contributes to the chromophoric system through its triple bond.
The acetyl group (-COCH₃) and the ethyl group (-CH₂CH₃) attached to the benzene ring act as auxochromes. The acetyl group, with its carbonyl function, has a more significant auxochromic effect. The lone pair of electrons on the oxygen atom of the carbonyl group can interact with the π-electron system of the benzene ring, leading to n → π* transitions, which are typically weaker than π → π* transitions. This interaction can also influence the energy of the π → π* transitions, often resulting in a bathochromic shift.
Solvent Effects on Electronic Absorption Maxima
The polarity of the solvent can significantly influence the electronic absorption spectra of a molecule, a phenomenon known as solvatochromism. The effect of the solvent depends on the nature of the electronic transition (e.g., π → π* or n → π*) and the change in the dipole moment of the molecule upon excitation.
For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift. This is because the excited state is often more polar than the ground state, and thus it is stabilized to a greater extent by polar solvent molecules.
Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. The non-bonding electrons in the ground state are stabilized by hydrogen bonding with protic solvents or by dipole-dipole interactions with aprotic polar solvents. This stabilization lowers the energy of the ground state more than the excited state, thereby increasing the energy gap for the transition and shifting the absorption to a shorter wavelength.
To illustrate the expected trends, a hypothetical data table is presented below. The values are estimations based on the behavior of similar aromatic ketones and nitriles in various solvents.
| Solvent | Polarity (Dielectric Constant) | Expected λmax (nm) for π → π | Expected λmax (nm) for n → π |
| n-Hexane | 1.88 | ~250 | ~310 |
| Dichloromethane (B109758) | 8.93 | ~255 | ~305 |
| Acetone | 20.7 | ~260 | ~300 |
| Ethanol | 24.55 | ~262 | ~295 |
| Acetonitrile | 37.5 | ~265 | ~290 |
| Water | 80.1 | ~270 | ~285 |
It is imperative to note that the data in the table above is purely illustrative and not based on experimental measurements for this compound. Further experimental research is required to determine the precise spectroscopic properties of this compound.
Applications in Advanced Organic Synthesis and Materials Science
4-Acetyl-3-ethylbenzonitrile as a Versatile Synthetic Intermediate
The unique trifunctional nature of this compound, featuring a reactive ketone, a nitrile group, and an ethyl-substituted benzene (B151609) ring, positions it as a potentially valuable building block in organic synthesis. The interplay of these groups allows for a variety of chemical transformations, making it a candidate for constructing complex molecular architectures.
Precursor for Complex Heterocyclic Scaffolds
While specific examples of heterocyclic synthesis starting from this compound are not extensively reported, the chemistry of substituted acetophenones is rich with cyclization reactions. The acetyl group can participate in condensations with various reagents to form a wide array of heterocyclic systems. For instance, reaction with hydrazines could yield pyrazoles, while condensation with amidines or guanidines could lead to pyrimidines. The presence of the electron-withdrawing nitrile group can influence the reactivity of the acetyl group and the aromatic ring, potentially directing the course of these cyclization reactions.
Potential Heterocyclic Systems from this compound:
| Reagent Class | Potential Heterocycle |
| Hydrazines | Pyrazoles |
| Amidines | Pyrimidines |
| Hydroxylamine | Isoxazoles |
| Thiourea | Thiazines |
Building Block in Multi-Step Total Syntheses
The total synthesis of complex natural products and pharmaceuticals often relies on strategically functionalized aromatic building blocks. While no published total syntheses explicitly name this compound as a starting material, its structure suggests potential utility. The acetyl and nitrile groups offer handles for sequential chemical modifications, allowing for the stepwise construction of more elaborate molecules. The ethyl group provides steric and electronic influence, which can be crucial for controlling stereochemistry in subsequent steps.
Role in the Synthesis of Functional Organic Molecules
The benzonitrile (B105546) moiety is a common feature in various functional organic molecules, including liquid crystals, and organic light-emitting diode (OLED) materials. The combination of the nitrile's dipolar character with the acetyl group's potential for further functionalization makes this compound a plausible, though currently undocumented, precursor for such materials. The ethyl group could further enhance solubility and influence the packing of molecules in the solid state, properties that are critical for materials applications.
Integration into Polymeric Materials and Advanced Frameworks
The most concrete, albeit limited, information available for this compound points towards its application in materials science. Chemical suppliers list it as an organic monomer, particularly for Covalent Organic Frameworks (COFs).
Monomer in Polymerization Reactions for Novel Materials
The acetyl and nitrile groups of this compound can, in principle, be utilized in polymerization reactions. For example, the acetyl group could undergo reactions to form polymers with unique properties. However, there is a lack of specific studies detailing the use of this compound as a monomer in polymerization.
Component in Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with a wide range of applications, including gas storage, catalysis, and sensing. The construction of these frameworks relies on the use of specific organic linkers or monomers. The geometry and functionality of this compound make it a candidate for a tritopic linker in the formation of 2D or 3D frameworks. The nitrile and acetyl groups could potentially engage in bond formation to create the extended network structure of a COF. In the context of MOFs, the nitrile or the oxygen of the acetyl group could act as coordination sites for metal ions. While its classification by suppliers suggests this role, specific examples of COFs or MOFs constructed from this compound are not yet reported in the literature. bldpharm.combldpharm.combldpharm.com
Potential for Specialized Catalysis and Ligand Design
The unique molecular architecture of this compound, which combines a nitrile group, an acetyl group, and an ethyl group on a benzene ring, suggests significant potential for its application in specialized catalysis and the design of novel ligands. While direct research on this specific compound is not extensively documented, its constituent functional groups are well-studied in the context of coordination chemistry and catalysis, allowing for a strong inference of its prospective roles.
The benzonitrile unit is a key motif in the structure of various functional molecules and serves as a valuable precursor in organic synthesis. nih.gov Aromatic nitriles are known to be precursors for transition metal nitrile complexes, which can function as both reagents and catalysts. The nitrile group's ability to coordinate with transition metals is a fundamental aspect of its utility in catalysis. chemrxiv.orgnih.govsci-hub.se This coordination can activate the nitrile for further reactions or modulate the electronic properties and reactivity of the metallic center.
The presence of an acetyl group, a known electron-withdrawing substituent, on the benzonitrile ring is particularly noteworthy. Electron-withdrawing groups can significantly influence the electronic environment of the nitrile and the aromatic ring. In the context of ligand design for catalysis, such as in nickel-catalyzed cross-coupling reactions, benzonitriles featuring electron-withdrawing substituents have been shown to act as electron-acceptors. This property can promote crucial steps in the catalytic cycle, like reductive elimination, and help stabilize low-valent metal centers. chemrxiv.orgnih.govsci-hub.se The acetyl group in this compound would be expected to impart similar beneficial electronic effects, making it a promising candidate for the development of ligands for challenging cross-coupling reactions.
Furthermore, the ethyl group at the 3-position introduces steric bulk in proximity to the coordinating nitrile group. Steric hindrance is a critical element in catalyst and ligand design, as it can profoundly influence the selectivity of a reaction, particularly in asymmetric catalysis. miami.edu The spatial arrangement of bulky groups around a catalytic site can create a chiral environment, favoring the formation of one enantiomer over another. The ethyl group's size and orientation relative to the nitrile could be exploited to control the access of substrates to the metal center, thereby directing the stereochemical outcome of a catalytic transformation. The development of chiral catalysts from benzonitrile and acetophenone (B1666503) derivatives is an active area of research, and this compound represents a potential starting point for such endeavors. nih.govmiami.eduresearchgate.net
The combination of these electronic and steric features in a single molecule makes this compound a versatile platform for creating a library of ligands with tunable properties. By modifying the acetyl or ethyl groups, or by introducing chirality into the molecule, a range of ligands could be synthesized for specific catalytic applications. For instance, the development of chiral N,N'-dioxide ligands and other complex chiral structures often relies on readily available and modifiable aromatic precursors. chemrxiv.org
The potential applications of this compound and its derivatives in specialized catalysis are summarized in the following table, based on the known functions of its constituent chemical moieties.
| Functional Group | Known Role in Catalysis/Ligand Design | Potential Application for this compound |
|---|---|---|
| Benzonitrile | Coordination to transition metals, precursor to chiral catalysts. nih.gov | Core scaffold for new ligand synthesis. |
| Acetyl Group (Electron-Withdrawing) | Modulates electronic properties of the metal center, promotes reductive elimination. chemrxiv.orgnih.govsci-hub.se | Enhancement of catalytic activity in cross-coupling reactions. |
| Ethyl Group (Steric Bulk) | Influences stereoselectivity in asymmetric catalysis. | Control of enantioselectivity in chiral transformations. |
| Combined Features | Creation of tunable ligands with specific electronic and steric profiles. | Development of novel, highly selective catalysts for advanced organic synthesis. |
Future Research Directions and Unexplored Avenues
Development of Sustainable and Green Synthetic Routes
Currently, detailed synthetic routes for 4-Acetyl-3-ethylbenzonitrile are not extensively reported in peer-reviewed literature. Future research could focus on developing environmentally benign methods for its production. This would involve moving away from traditional synthetic pathways that may use hazardous reagents or generate significant waste.
Key research objectives would include:
Alternative Solvents: Investigating the use of greener solvents like water, ionic liquids, or supercritical fluids to replace volatile and toxic organic solvents.
Catalytic Processes: Designing catalytic systems that improve atom economy and reduce the number of synthetic steps. This could involve exploring novel metal-based or organocatalysts.
Energy Efficiency: Exploring methods like microwave-assisted or flow chemistry syntheses to reduce reaction times and energy consumption compared to conventional heating methods.
The development of such green routes would be a significant step towards the sustainable production of this compound, making it a more viable candidate for various applications.
Exploration of Novel Catalytic Transformations
The functional groups present in this compound—a ketone and a nitrile—offer rich opportunities for catalytic transformations to create a diverse range of derivatives. The nitrile group can undergo hydrogenation to form amines, a crucial transformation in the synthesis of pharmaceuticals and agrochemicals. The acetyl group can be a site for various carbon-carbon bond-forming reactions.
Future research could explore:
Selective Hydrogenation: Developing catalysts that can selectively hydrogenate the nitrile group to a primary amine without affecting the acetyl group, or vice versa. Ruthenium complexes, for instance, have been studied for the catalytic hydrogenation of other benzonitriles.
Asymmetric Catalysis: Creating chiral catalysts to produce enantiomerically pure derivatives, which is of paramount importance in the pharmaceutical industry.
Cross-Coupling Reactions: Utilizing the aromatic ring in catalytic cross-coupling reactions to build more complex molecular architectures.
Investigation of Solid-State Properties and Crystal Engineering
The solid-state properties of a compound, such as its crystal structure and polymorphism, are critical for its application in materials science and pharmaceuticals. There is currently no publicly available crystallographic data for this compound.
A dedicated research program could focus on:
Single Crystal X-ray Diffraction: Growing single crystals and determining the precise three-dimensional arrangement of molecules. This would provide fundamental information about intermolecular interactions.
Polymorph Screening: Investigating whether the compound can exist in different crystalline forms (polymorphs), which can have different physical properties like melting point and solubility.
Co-crystallization: Combining this compound with other molecules to form co-crystals with tailored properties, such as improved stability or altered optical characteristics.
Integration into Advanced Materials for Specific Technological Applications
The combination of a polar nitrile group and a reactive acetyl group on a benzene (B151609) ring suggests that this compound could be a valuable building block for advanced materials.
Potential areas of exploration include:
Liquid Crystals: The rod-like shape of the molecule could be conducive to forming liquid crystalline phases, which are essential for display technologies.
Polymers and Metal-Organic Frameworks (MOFs): The functional groups could be used to incorporate the molecule into polymers or as a ligand for the synthesis of MOFs, potentially leading to materials with interesting gas sorption or catalytic properties.
Organic Electronics: Investigating the electronic properties of the compound and its derivatives for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics.
Computational Design and High-Throughput Screening for Novel Reactivity
In the absence of extensive experimental data, computational chemistry can provide valuable insights and guide future research.
Future computational studies could involve:
Predicting Properties: Using quantum chemical calculations to predict the geometric, electronic, and spectroscopic properties of this compound.
Reaction Modeling: Simulating potential reaction pathways to identify the most promising conditions for synthesis and catalytic transformations.
High-Throughput Virtual Screening: Computationally screening libraries of virtual compounds derived from this compound to identify candidates with desirable properties for specific applications, such as drug discovery or materials science. This approach has been successfully used to identify inhibitors for various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
